[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine
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Overview
Description
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound with the molecular formula C8H12F3N3 and a molecular weight of 207.2 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a trifluoroethyl group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include partially or fully reduced trifluoroethyl derivatives.
Substitution: Various substituted amines or amides can be formed.
Scientific Research Applications
Chemistry: In chemistry, [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its trifluoroethyl group is particularly useful in medicinal chemistry for the development of pharmaceuticals with improved metabolic stability and bioavailability .
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of products requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, making it a potent ligand in biochemical assays. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid: This compound has a similar structure but with an acetic acid group instead of a methanamine group.
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol: This compound features a methanol group instead of a methanamine group.
Uniqueness: The presence of the methanamine group in [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine makes it unique compared to its analogs. This functional group allows for a wider range of chemical reactions and applications, particularly in the synthesis of amine derivatives and their subsequent use in various fields .
Properties
Molecular Formula |
C8H12F3N3 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H12F3N3/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11/h3-4,12H2,1-2H3 |
InChI Key |
YQFIEBGJGLWMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)CN |
Origin of Product |
United States |
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